ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-hydroxy-2-oxo-1,3-dihydropyrido[4,3-b]azepine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(17)7-5-10(15)14-9-3-4-13-6-8(9)11(7)16/h3-4,6,16H,2,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJYPBMAFVGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2)NC(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715704 | |
| Record name | Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019995-18-6 | |
| Record name | Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of a pyridine derivative with an azepine precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Pharmacological Applications
-
Diuretic Activity
- Recent studies have highlighted the diuretic properties of derivatives based on the pyrido[4,3-b]azepine structure. For instance, compounds synthesized from ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate have shown promising results in enhancing urinary output in animal models. This is particularly relevant for developing new diuretic agents that could offer advantages over existing medications like hydrochlorothiazide .
- Inhibition of Aldosterone Synthase
- Anticancer Activity
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:
- Amidation Reactions : These reactions involve the coupling of the ethyl ester with various anilines to produce substituted derivatives with enhanced biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amidation | 130–140 °C | High |
| 2 | Crystallization | Ethanol/DMF mixture | >90 |
| 3 | Characterization | NMR, Mass Spectrometry | Confirmed |
Case Studies
Several studies have documented the efficacy of derivatives of this compound:
- Study on Diuretic Effects :
- In Vitro Anticancer Screening :
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Core Variations
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Hydroxyl vs. Amino vs. Halogen Substituents: The 5-OH group in the target compound increases polarity and hydrogen-bonding capacity compared to 4-Cl (electron-withdrawing, enhances reactivity) or 3-NH2 (basic, prone to protonation) . Boc-protected amine in the thieno-pyridine derivative improves stability during synthesis, contrasting with the unprotected hydroxyl in the target compound.
- Oxo Group vs. Saturation: The 2-oxo group in the target compound may engage in keto-enol tautomerism, influencing electronic delocalization. In contrast, partial saturation in the thieno-pyridine derivative reduces aromaticity, altering π-π stacking interactions.
Crystallographic and Hydrogen-Bonding Analysis
- Software Tools : Structural determination for such compounds relies on programs like SHELX and ORTEP-3 , which model H-bonding patterns and molecular conformations.
Biological Activity
Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological evaluations, and relevant case studies.
- Chemical Formula : C12H12N2O4
- Molecular Weight : 248.238 g/mol
- CAS Number : 1019995-18-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized as part of larger studies aimed at developing new pharmaceuticals with enhanced biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrido[4,3-b]azepines exhibit a range of antimicrobial activities. This compound has been evaluated for its effectiveness against various microorganisms.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Bacillus subtilis | Moderate |
| Candida albicans | Low |
In a study assessing the antimicrobial properties of related compounds, it was noted that modifications to the pyridine ring can enhance activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that ethyl 5-hydroxy-2-oxo derivatives may possess cytotoxic properties. Research indicates that certain derivatives show promise in inhibiting cancer cell proliferation:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
These results indicate a potential for further investigation into the anticancer properties of this compound and its derivatives .
Case Studies
Several case studies have focused on the biological evaluation of similar compounds within the pyrido[4,3-b]azepine class:
- Study on Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences evaluated several derivatives against common pathogens. The findings suggested that structural modifications could significantly enhance antimicrobial efficacy .
- Cytotoxicity Assessment : Another research article highlighted the cytotoxic effects of pyrido[4,3-b]azepine derivatives on various cancer cell lines, noting a correlation between structural complexity and biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyridine derivatives with ketoesters, followed by hydroxylation and esterification. Key steps include:
- Cyclization : Use microwave-assisted heating or reflux with catalysts like acetic acid to form the pyridoazepine core.
- Hydroxylation : Employ oxidizing agents (e.g., meta-chloroperbenzoic acid) or enzymatic methods to introduce the hydroxyl group at position 5.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the pyridoazepine scaffold and ester group. Look for downfield shifts at δ 10-12 ppm (OH) and δ 160-170 ppm (C=O).
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Test solvents like DMSO, methanol, or aqueous buffers (pH 7.4) with co-solvents (e.g., cyclodextrins).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Stabilize with antioxidants (e.g., BHT) if prone to oxidation .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
- Disorder Handling : Use PART instructions in SHELXL to model disordered regions (e.g., rotating ester groups). Validate with residual density maps.
- Validation Tools : Check R-factors, ADPs, and geometry with PLATON or CCDC Mercury. Cross-validate with DFT-optimized structures .
Q. What computational methods are suitable for studying electronic properties?
- DFT Studies :
- Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating frontier orbitals (HOMO-LUMO gaps).
- NBO Analysis : Investigate intramolecular hydrogen bonding (O-H···O=C) and charge transfer .
Q. How can hydrogen bonding networks in the crystal lattice be analyzed?
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., D(2) for dimeric O-H···O interactions).
- Software : Mercury’s "Contacts" tool to calculate H-bond distances/angles and generate topology diagrams .
Q. What strategies address tautomerism in the pyridoazepine core during reactivity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
